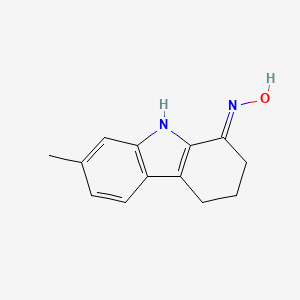
Diethyl (2-methylphenyl)methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-methylphenyl)methyl phosphate is an organophosphorus compound that belongs to the class of phosphonates It is characterized by the presence of a phosphate group attached to a diethyl (2-methylphenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylphenyl)methyl phosphate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the reaction of diethyl phosphite with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methylphenyl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (2-methylphenyl)methyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of natural phosphate groups.
Medicine: Research is ongoing to explore its potential as an inhibitor of certain enzymes, such as phosphatases, which are involved in various biological processes.
Industry: It is used in the development of flame retardants, plasticizers, and other materials that require phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of diethyl (2-methylphenyl)methyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Diethyl p-tolylmethylphosphonate
- Diethyl benzylphosphonate
- Dimethyl (2-methylphenyl)methyl phosphate
Uniqueness
Diethyl (2-methylphenyl)methyl phosphate is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties
Properties
CAS No. |
169172-48-9 |
|---|---|
Molecular Formula |
C12H19O4P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
diethyl (2-methylphenyl)methyl phosphate |
InChI |
InChI=1S/C12H19O4P/c1-4-14-17(13,15-5-2)16-10-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
UQSSUCXRDFNERL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


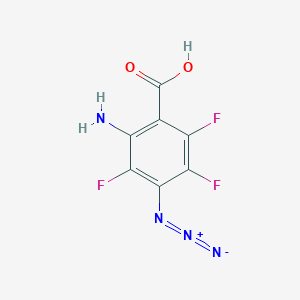
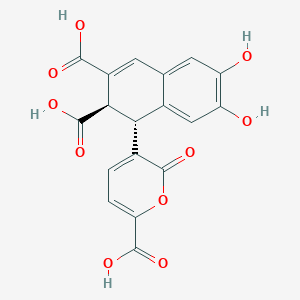
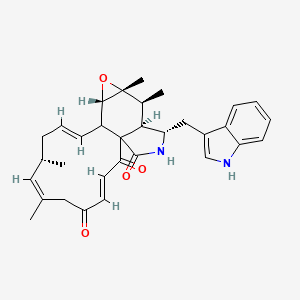


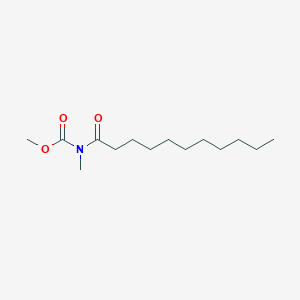
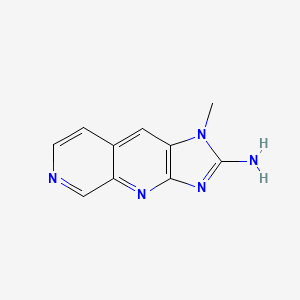
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
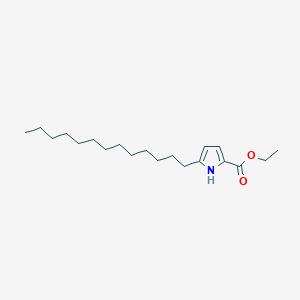
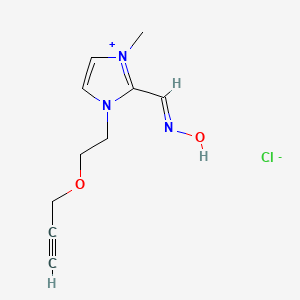
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

